molecular formula C12H10F3NO3 B3163915 5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 886967-72-2

5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No. B3163915
CAS RN: 886967-72-2
M. Wt: 273.21 g/mol
InChI Key: WVAPSFQKIJBMEF-UHFFFAOYSA-N
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Description

“5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid” is a complex organic compound. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound’s reactivity and biological activity .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is an important research topic due to their wide applications in the agrochemical, pharmaceutical, and functional materials fields . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .

Mechanism of Action

5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor and prevents the binding of glutamate, which is a neurotransmitter that is involved in synaptic plasticity. By blocking the activity of the glutamate receptor, this compound can modulate synaptic plasticity and potentially treat neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the amplitude of excitatory postsynaptic currents, decreasing the release of glutamate, and reducing the number of functional AMPA receptors. This compound has also been shown to have anti-inflammatory effects, including reducing the production of pro-inflammatory cytokines and decreasing the activation of microglia.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid in lab experiments is that it is a highly specific antagonist of the AMPA receptor, which allows for precise modulation of synaptic plasticity. However, this compound has a relatively short half-life and can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research involving 5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid, including studying its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, exploring its anti-inflammatory properties for the treatment of inflammatory diseases, and investigating its potential use as a tool for studying synaptic plasticity. Additionally, further research is needed to optimize the synthesis and solubility of this compound for use in lab experiments.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its specific mechanism of action and anti-inflammatory properties make it a valuable tool for studying synaptic plasticity and potential therapeutic agent for neurodegenerative and inflammatory diseases. Further research is needed to optimize its synthesis and solubility for use in lab experiments and to explore its potential in future applications.

Scientific Research Applications

5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid has been used in a variety of scientific research applications, including as a tool for studying the role of glutamate receptors in synaptic plasticity, as a modulator of GABA receptors, and as a potential therapeutic agent for neurodegenerative diseases. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

Safety and Hazards

The safety data sheet for a related compound, 5-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

5-methyl-3-[4-(trifluoromethyl)phenyl]-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-11(10(17)18)6-9(16-19-11)7-2-4-8(5-3-7)12(13,14)15/h2-5H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAPSFQKIJBMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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